synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
An In-depth Technical Guide to the Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure found in numerous pharmacologically active agents.[1] This document outlines a strategic approach centered on the versatile Vilsmeier-Haack reaction, detailing the underlying reaction mechanisms, step-by-step experimental protocols, and critical process considerations. The synthesis is designed to be both logical and reproducible, providing a solid foundation for further research and development activities.
Introduction: The Significance of the Isoxazole Scaffold
The 1,2-oxazole (or isoxazole) ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. This motif is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1][2] The specific substitution pattern of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde presents a unique scaffold for library synthesis and lead optimization. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, while the chloro-substituent can be exploited for further functionalization, making this molecule a valuable building block for drug discovery professionals.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic analysis of the target molecule suggests a strategy hinging on the powerful Vilsmeier-Haack reaction. This reaction is renowned for its ability to introduce a formyl group onto electron-rich aromatic and heteroaromatic systems.[3][4]
The key disconnection points to a 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one intermediate. This precursor contains the core isoxazole ring with the required aryl substituent and is primed for the crucial chlorination and formylation step.
Caption: Overview of the Vilsmeier-Haack reaction workflow.
The use of BTC (triphosgene) as a safer alternative to POCl₃ or phosgene has been reported for similar transformations and can offer environmental and safety benefits. [5]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. POCl₃ is highly corrosive and reacts violently with water. DMF is a skin irritant.
Protocol 4.1: Synthesis of 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one
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Reagents and Setup:
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2-Methylbenzaldehyde oxime (1.0 eq)
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Ethyl chloroacetate (1.1 eq)
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Sodium metal (1.2 eq)
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Anhydrous ethanol
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Round-bottom flask equipped with a reflux condenser and a drying tube.
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Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), carefully add sodium metal to anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
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Once the sodium has completely dissolved, add 2-methylbenzaldehyde oxime to the solution and stir for 15 minutes at room temperature.
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Add ethyl chloroacetate dropwise to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid.
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The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
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Protocol 4.2: Synthesis of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde via Vilsmeier-Haack Reaction
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Reagents and Setup:
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3-(2-methylphenyl)-1,2-oxazol-5(4H)-one (1.0 eq)
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Phosphorus oxychloride (POCl₃) (3.0 eq)
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N,N-Dimethylformamide (DMF) (5.0 eq)
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Dichloromethane (DCM, anhydrous)
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Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet.
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Procedure:
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In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding POCl₃ dropwise to an ice-cooled solution of DMF in anhydrous DCM. Maintain the temperature below 5 °C during the addition.
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After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes.
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Add a solution of 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one in anhydrous DCM dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains below 10 °C.
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Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.
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Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with DCM (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient).
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Data Summary and Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| 3-(2-methylphenyl)-1,2-oxazol-5(4H)-one | C₁₀H₉NO₂ | 175.18 | 75-85 | White to off-white solid |
| 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | 60-75 | Pale yellow solid |
Characterization Techniques:
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¹H NMR: To confirm the proton environment, including the characteristic aldehyde proton signal (~9.5-10.5 ppm) and the aromatic protons.
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¹³C NMR: To identify all unique carbon atoms, including the carbonyl carbon of the aldehyde (~185-195 ppm).
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Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the aldehyde (~1680-1700 cm⁻¹) and C=N of the isoxazole ring.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the target compound.
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Elemental Analysis: To determine the elemental composition (C, H, N).
Conclusion
This guide presents a well-grounded, two-step synthetic route for the preparation of 5-Chloro-3-(2-methylphenyl)-1,2-oxazole-4-carbaldehyde. The strategy leverages a classical isoxazolone formation followed by a highly efficient Vilsmeier-Haack reaction for concurrent chlorination and formylation. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize this valuable heterocyclic building block for their research endeavors.
References
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